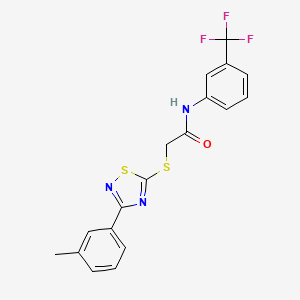

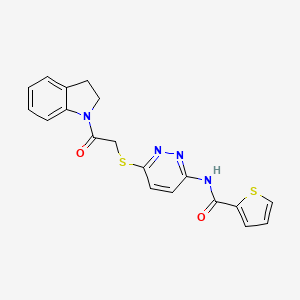

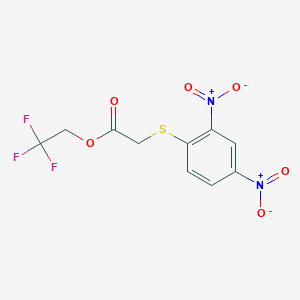

![molecular formula C18H14N2O B3019937 4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile CAS No. 340319-20-2](/img/structure/B3019937.png)

4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "4-[(3-formyl-2-methyl-1H-indol-1-yl)methyl]benzonitrile" is a structurally complex molecule that may have potential applications in various fields of chemistry and biology. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their properties, synthesis, and applications, which can be informative for a comprehensive analysis of the target compound.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves structure-based design and various chemical reactions. For instance, a series of 4-[(4-cyano-2-arylbenzyloxy)-(3-methyl-3H-imidazol-4-yl)methyl]benzonitriles were synthesized as selective farnesyltransferase inhibitors, highlighting the importance of precise structural modifications for biological activity . Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile as an intermediate for HIV-1 reverse transcriptase inhibitors demonstrates the multi-step synthetic processes that can be involved in producing such compounds .

Molecular Structure Analysis

The molecular structure and vibrational spectra of benzonitrile derivatives can be studied using techniques like FTIR, FT-Raman, and quantum chemical studies. For example, the vibrational analysis of 4-acetyl benzonitrile, 4-formyl benzonitrile, and 4-hydroxy benzonitrile provides insights into the effects of different substituents on the benzonitrile moiety . These studies are crucial for understanding the molecular behavior and potential reactivity of the target compound.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for creating new ring systems and potentially bioactive compounds . The reactivity of these compounds can be influenced by their electronic structure, as indicated by studies on the reactivity of benzonitrile ylides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as their liquid crystalline behavior, photophysical properties, and antimicrobial activities, are influenced by their molecular structure. For instance, a series of luminescent benzonitrile derivatives with bent-core structures were synthesized and characterized for their mesogenic properties and blue emission, which are relevant for materials science applications . Additionally, the antimicrobial activities of novel benzonitrile derivatives highlight the potential for pharmaceutical applications .

科学的研究の応用

Aromatase Inhibition

4-[(1H-imidazol-1-yl)(1H-indol-4-yl)methyl]benzonitrile, a derivative related to the chemical , has shown significant inhibitory activity towards CYP19, an enzyme also known as aromatase. This suggests potential applications in the treatment of diseases related to aromatase activity, such as certain types of breast cancer (Lézé et al., 2008).

Antiviral Activity

A structurally similar compound, 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile, has demonstrated significant antiviral activity against Hepatitis C Virus (HCV). Its biological study revealed that it could block HCV replication by acting at the HCV entry stage, indicating potential as a novel HCV entry inhibitor (Jiang et al., 2020).

Platinum Group Metal Complexes

Research involving 4-{(3-(pyridine-2-yl) 1H-pyrazole-1-yl}methyl benzonitrile has led to the creation of mononuclear complexes with platinum group metals. These complexes have been studied for their structural properties, providing insights into potential applications in catalysis or materials science (Sairem et al., 2012).

Cancer Inhibitory Activity

Several derivatives of 4-[(1H-indol-3-yl)methylene]-1H-pyrazol-5(4H)-one, a compound related to the chemical , have been synthesized and evaluated for their antitumor activity. Some of these derivatives displayed significant antitumor activity against various cancer cells, indicating potential applications in cancer therapy (Jing et al., 2012).

将来の方向性

Given the diverse biological activities of indole derivatives and their potential for treatment of various disorders, there is immense potential for further exploration and development of these compounds . The synthesis of various scaffolds of indole for screening different pharmacological activities is an area of active research .

作用機序

Target of Action

Indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Biochemical Pathways

Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities .

Result of Action

One study revealed that a compound with a similar structure induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin .

特性

IUPAC Name |

4-[(3-formyl-2-methylindol-1-yl)methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N2O/c1-13-17(12-21)16-4-2-3-5-18(16)20(13)11-15-8-6-14(10-19)7-9-15/h2-9,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKLVFPFYFMCEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1CC3=CC=C(C=C3)C#N)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

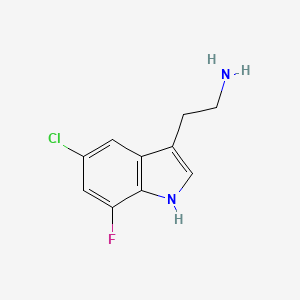

![2-(2-chloro-4-fluorobenzyl)-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3019860.png)

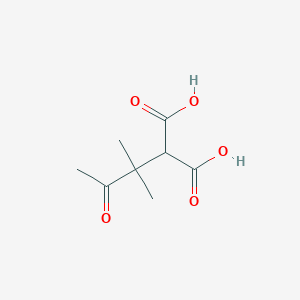

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-phenoxybenzamide](/img/structure/B3019862.png)

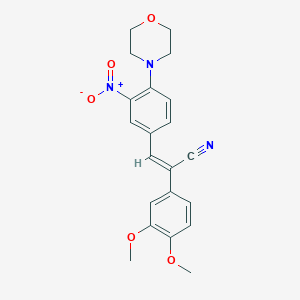

![5-chloro-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)thiophene-2-carboxamide](/img/structure/B3019865.png)

![(E)-3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-N-cyclopentyl-2-propenamide](/img/structure/B3019875.png)

![2-[5-(4-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-ylthio]acetohydrazide](/img/structure/B3019876.png)